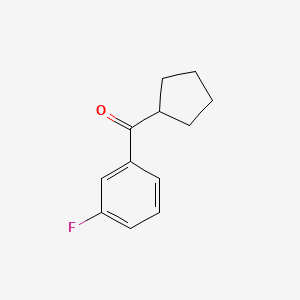

Cyclopentyl 3-fluorophenyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclopentyl 3-fluorophenyl ketone is an organic compound with the molecular formula C12H13FO It is characterized by a cyclopentyl group attached to a 3-fluorophenyl group via a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclopentyl 3-fluorophenyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclopentyl benzene with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Another method involves the hydrolysis of 2-cyclopentyl benzoylacetate in basic solvents. This method is advantageous due to its high yield, short reaction time, and low preparation cost .

Industrial Production Methods

Industrial production of this compound often employs the Friedel-Crafts acylation method due to its scalability and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopentyl 3-fluorophenyl ketone undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids under strong oxidizing conditions.

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: Cyclopentyl 3-fluorobenzoic acid.

Reduction: Cyclopentyl 3-fluorophenyl alcohol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Cyclopentyl 3-fluorophenyl ketone is utilized in several scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.

Biology: It is investigated for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of cyclopentyl 3-fluorophenyl ketone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with various enzymes and receptors, influencing their activity. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Cyclopentyl 3-fluorophenyl ketone can be compared with other similar compounds such as:

Cyclopentyl phenyl ketone: Lacks the fluorine atom, resulting in different reactivity and biological activity.

Cyclopentyl 2,3-dimethylphenyl ketone: Contains additional methyl groups, affecting its steric and electronic properties.

Cyclopentyl 3-bromophenyl ketone: Substitutes fluorine with bromine, leading to different chemical behavior and applications.

These comparisons highlight the unique properties of this compound, particularly the influence of the fluorine atom on its chemical and biological activities.

Biologische Aktivität

Cyclopentyl 3-fluorophenyl ketone (CP3F) is a compound of growing interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article explores the biological activity of CP3F, including its mechanisms of action, interactions with biomolecules, and comparisons with similar compounds.

Chemical Structure and Properties

This compound is characterized by a cyclopentyl group attached to a 3-fluorophenyl moiety via a carbonyl (ketone) functional group. Its molecular formula is C12H11FO, with a molecular weight of approximately 192.23 g/mol. The presence of the fluorine atom significantly influences the compound's lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.

The biological activity of CP3F is primarily attributed to its ability to interact with specific molecular targets. The ketone group can form hydrogen bonds with various enzymes and receptors, influencing their activity. The fluorine atom enhances the compound's lipophilicity, which facilitates its interaction with lipid membranes and enhances bioavailability.

Interaction with Proteins and Enzymes

Research indicates that CP3F may act as an inhibitor for certain proteases, similar to other fluorinated ketones. These compounds have shown strong reactivity towards serine and cysteine proteases, making them valuable in drug design aimed at treating diseases involving these enzymes . The fluorinated moiety allows for selective inhibition, which could lead to fewer side effects compared to non-fluorinated analogs.

Comparative Analysis with Similar Compounds

To better understand the unique properties of CP3F, it can be compared with several structurally related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| Cyclopentyl phenyl ketone | C12H14O | ~186.24 g/mol | Lacks the fluorine atom; different reactivity |

| Cyclopentyl 2,3-dimethylphenyl ketone | C14H18O | ~218.29 g/mol | Contains additional methyl groups; altered sterics |

| Cyclopentyl 3-bromophenyl ketone | C12H11BrO | ~252.12 g/mol | Substitutes fluorine with bromine; different behavior |

These comparisons highlight how the presence of the fluorine atom in CP3F affects its chemical reactivity and biological activity compared to other cyclopentyl ketones.

Case Studies and Research Findings

- Inhibition Studies : Preliminary studies have shown that CP3F exhibits significant inhibitory effects on certain proteases involved in inflammatory responses. For example, in vitro assays demonstrated that CP3F could reduce enzyme activity by up to 60% at specific concentrations .

- Neurotransmitter Interaction : Another area of research has focused on CP3F's interaction with neurotransmitter receptors. Initial findings suggest that CP3F may modulate receptor activity, potentially influencing pathways related to mood disorders and neurodegenerative diseases.

- Synthesis Applications : CP3F has been utilized as a precursor in the synthesis of various pharmacologically active compounds, including derivatives used in pain management therapies like ketamine. This application underscores its importance in medicinal chemistry.

Eigenschaften

IUPAC Name |

cyclopentyl-(3-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAKXEZRHKICMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642563 |

Source

|

| Record name | Cyclopentyl(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-46-3 |

Source

|

| Record name | Cyclopentyl(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.